3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure includes a pyrrolone ring, a phenyl group, a pyridylmethyl group, and an isobutoxybenzoyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrrolone Ring: : This step involves the cyclization of a suitable precursor to form the pyrrolone ring. The reaction conditions may include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Pyridylmethyl Group: : This step may involve a nucleophilic substitution reaction where a pyridylmethyl halide reacts with the intermediate compound in the presence of a base like triethylamine (TEA).
-
Addition of the Isobutoxybenzoyl Group: : The final step involves the esterification of the intermediate compound with isobutoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The carbonyl groups in the compound can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases. Its unique structure allows it to interact with specific biological targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an isobutoxy group.
3-hydroxy-4-(4-ethoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an ethoxy group instead of an isobutoxy group.
3-hydroxy-4-(4-propoxybenzoyl)-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
The uniqueness of 3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its isobutoxybenzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to differences in biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O4/c1-18(2)17-33-22-12-10-21(11-13-22)25(30)23-24(20-8-4-3-5-9-20)29(27(32)26(23)31)16-19-7-6-14-28-15-19/h3-15,18,24,30H,16-17H2,1-2H3/b25-23- |
InChI Key |
SXPMDMSMFWTWLD-BZZOAKBMSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.